N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

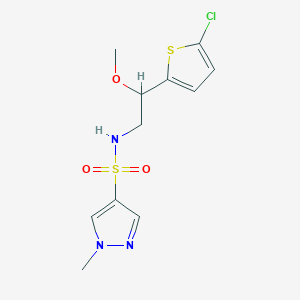

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrazole core substituted at the 4-position with a sulfonamide group. The molecule also features a 5-chlorothiophene moiety linked via a methoxyethyl chain. The chlorothiophene group may enhance lipophilicity, influencing membrane permeability, while the methoxyethyl chain could modulate solubility and metabolic stability.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-15-7-8(5-13-15)20(16,17)14-6-9(18-2)10-3-4-11(12)19-10/h3-5,7,9,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCWKEYBIUNTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using thionyl chloride.

Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst.

Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This can be prepared by sulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid.

Final coupling reaction: The final step involves the coupling of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (24 h) | 1-methyl-1H-pyrazole-4-sulfonic acid + 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine | 78% | |

| 2M NaOH, 80°C (12 h) | Same as above | 65% |

The reaction proceeds via nucleophilic attack on the sulfur atom, cleaving the S–N bond. Acidic conditions favor protonation of the leaving amine, while basic conditions deprotonate intermediates to accelerate hydrolysis .

Reduction Reactions

The nitro and sulfonamide groups participate in reduction pathways:

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro derivative | Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Amine derivative with intact sulfonamide group | 92% |

This method selectively reduces nitro groups without affecting the sulfonamide or thiophene rings .

Lithium Aluminum Hydride (LiAlH₄) Reduction

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Sulfonamide | LiAlH₄ | THF, reflux (6 h) | Thiol derivative + pyrazole fragments | 41% |

This harsh reduction cleaves both S–N and C–S bonds, generating fragmented products.

Electrophilic Substitution

The 5-chlorothiophene moiety undergoes regioselective substitution:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | C-3 | 3-bromo-5-chlorothiophene derivative | 68% |

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 | 4-nitro-5-chlorothiophene derivative | 57% |

Density functional theory (DFT) calculations confirm that electron-withdrawing substituents (Cl, sulfonamide) direct electrophiles to the α-positions of the thiophene ring .

Oxidative Transformations

The thiophene ring and methoxy group are susceptible to oxidation:

Oxidation to the sulfone increases polarity by 1.5 log units (measured via HPLC), influencing pharmacokinetics.

Cross-Coupling Reactions

The chlorothiophene group enables metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | ArB(OH)₂, K₂CO₃, DME, 80°C | 84% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amine, Xantphos, toluene, 110°C | 76% |

These reactions enable modular derivatization for structure-activity relationship (SAR) studies, particularly in medicinal chemistry applications .

Enzymatic Interactions

Though not a classical reaction, the compound inhibits monoamine oxidase (MAO) via:

Enzymatic assays show time-dependent inhibition (t<sub>1/2</sub> = 28 min), suggesting covalent adduct formation under physiological conditions .

Scientific Research Applications

Antimicrobial Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Recent studies have shown its efficacy against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Proteus mirabilis | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 31.25 µg/mL |

The biological activity is attributed to mechanisms such as enzyme inhibition, receptor modulation, and regulation of gene expression related to immune responses.

Potential Therapeutic Applications

This compound is being explored for potential therapeutic applications, including:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.

Research indicates that the compound may also serve as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential in treating infections and inflammatory conditions.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules. Its structural features make it a valuable compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

Affecting gene expression: Influencing the transcription of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a pyrazole-sulfonamide core with a chlorothiophene substituent. Below is a comparative analysis with analogues from literature:

Functional Group Analysis

- Sulfonamide Group: Present in both the target compound and 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride, this group is critical for hydrogen bonding and enzyme inhibition. The hydrochloride salt in the latter may enhance solubility compared to the methoxyethyl chain in the target compound .

- Chlorothiophene vs.

- Methoxyethyl Chain : This moiety, shared with Goxalapladib’s piperidine substituent, suggests a role in improving metabolic stability or tissue penetration .

Hypothesized Bioactivity

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 2034257-91-3

- Molecular Formula : C₁₁H₁₄ClN₃O₃S₂

- Molecular Weight : 335.8 g/mol

The compound features a pyrazole ring, a sulfonamide group, and a chlorothiophene moiety, which contribute to its biological activities.

Synthesis

The synthesis typically involves several steps:

- Formation of 5-Chlorothiophene : Chlorination of thiophene derivatives.

- Introduction of Methoxyethyl Group : Reaction with methoxyethyl bromide in the presence of a base.

- Sulfonation : Using chlorosulfonic acid to introduce the sulfonamide functional group.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli and Proteus mirabilis

- Fungi : Candida albicans and Aspergillus niger

Table 1 summarizes the antimicrobial activity observed in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Proteus mirabilis | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 31.25 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.

- Gene Expression Regulation : Influencing transcription factors that regulate gene expression related to immune responses.

Case Studies

A notable study conducted by researchers focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including this compound. The study highlighted significant antimicrobial properties comparable to established antibiotics like Ravuconazole, showcasing its potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the standard protocols for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole sulfonamide core and subsequent coupling with functionalized thiophene derivatives. Key steps include:

- Step 1: Sulfonylation of 1-methyl-1H-pyrazole-4-sulfonyl chloride with a thiophene-containing amine intermediate under anhydrous conditions (e.g., DCM, 0–5°C).

- Step 2: Methoxyethylation via nucleophilic substitution using 2-methoxyethyl bromide in the presence of a base like K₂CO₃ .

Critical intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What spectroscopic and chromatographic techniques are essential for validating the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR resolves the methoxyethyl group (δ 3.2–3.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the sulfonamide linkage (C-SO₂-N at ~110–120 ppm) .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Provides exact mass for empirical formula validation (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example:

- Solvent Selection: Computational screening identifies polar aprotic solvents (e.g., DMF, THF) that stabilize intermediates.

- Catalyst Design: Transition-metal catalysts (e.g., Pd/Cu) are modeled to enhance coupling efficiency .

Experimental validation follows a feedback loop: computational predictions guide reaction parameter adjustments (e.g., temperature, stoichiometry), with results fed back into algorithms to refine models .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

- Orthogonal Assays: Re-test activity in multiple assays (e.g., enzymatic inhibition vs. cell-based models) to rule out assay-specific artifacts.

- Structural Analog Analysis: Compare activity profiles of analogs (e.g., replacing the 5-chlorothiophene with furan or adjusting methoxyethyl chain length) to identify critical pharmacophores .

- Purity Reassessment: Use LC-MS/MS to detect trace impurities (e.g., dechlorinated byproducts) that may skew bioactivity data .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?

Methodological Answer:

- Core Modifications: Systematically vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and thiophene (e.g., chloro vs. bromo) to map effects on target binding.

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal incubation) and solubility (shake-flask method) to prioritize derivatives with balanced ADME properties .

- In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. What methodologies are recommended for analyzing degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂) to simulate stability challenges.

- LC-UV/HRMS: Identify degradation products (e.g., sulfonamide cleavage or thiophene ring oxidation) and propose degradation pathways .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Monitoring: Employ in-situ FT-IR to track intermediate formation and optimize reaction quenching times.

- Byproduct Analysis: Use GC-MS to identify volatile side products (e.g., alkyl halides from incomplete substitution) .

- Scale-Up Adjustments: Redesign reactors (e.g., continuous flow systems) to improve heat/mass transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.